4-Fluoro-3-(trifluoromethyl)benzyl fluoride
Description
Key Findings:
Electron-Withdrawing Effects :
Steric Interactions :
Reaction Pathways :
| Substituent | Hammett σ | Activation Energy (ΔG‡, kcal/mol) |
|---|---|---|
| -CF₃ | +0.88 | 2.7 |
| -F | +0.34 | 3.1 |
| -CH₃ | -0.07 | 4.4 |
Comparative Analysis with Related Benzotrifluoride Derivatives
Structural Comparisons
Electronic and Reactivity Trends
Crystallographic Insights
- X-ray diffraction data for related compounds (e.g., 4-fluoro-3-(trifluoromethyl)benzaldehyde) reveal non-planar geometries, with dihedral angles between aromatic rings ranging from 44.77° to 85.52° .
- Crystal packing in benzotrifluorides is dominated by C–H···F interactions (25.6% contribution to Hirshfeld surfaces) .
Properties
IUPAC Name |
1-fluoro-4-(fluoromethyl)-2-(trifluoromethyl)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F5/c9-4-5-1-2-7(10)6(3-5)8(11,12)13/h1-3H,4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNVMQEAUFXYRKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CF)C(F)(F)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-3-(trifluoromethyl)benzyl fluoride typically involves the introduction of fluorine atoms into a benzyl fluoride framework. One common method is the direct fluorination of 4-fluoro-3-(trifluoromethyl)benzyl alcohol using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the fluorinating agent.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more cost-effective and scalable methods. This could include the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the use of alternative fluorinating agents that are less hazardous and more environmentally friendly is often explored.
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-3-(trifluoromethyl)benzyl fluoride can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The benzyl fluoride moiety can participate in nucleophilic substitution reactions, where the fluoride group is replaced by other nucleophiles.
Oxidation: The compound can be oxidized to form corresponding benzaldehyde or benzoic acid derivatives.
Reduction: Reduction reactions can convert the compound into benzyl alcohol derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in aprotic solvents.
Major Products
Nucleophilic Substitution: Products include azides, nitriles, and thioethers.
Oxidation: Products include benzaldehyde and benzoic acid derivatives.
Reduction: Products include benzyl alcohol derivatives.
Scientific Research Applications
Synthetic Chemistry
4-Fluoro-3-(trifluoromethyl)benzyl fluoride serves as a versatile building block in the synthesis of complex organic molecules. Its unique structure allows for the formation of various derivatives that can be utilized in further chemical reactions.
Medicinal Chemistry
The compound has been investigated for its potential in drug discovery, particularly as an intermediate in the synthesis of therapeutic agents. Its fluorinated nature enhances metabolic stability and bioavailability, making it suitable for developing drugs targeting specific enzymes or receptors.
Biological Probes
In biological applications, this compound is used to develop fluorescent probes for imaging studies. The presence of fluorine enhances lipophilicity, allowing better penetration through biological membranes and facilitating interactions with biomolecules.
Anticancer Activity
Research indicates that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. A notable study reported an IC50 value of approximately 1.00 ± 0.42 μM against HEL (acute erythroid leukemia) cells, highlighting its potential as an anticancer agent .
Enzyme Interaction Studies
The compound's fluorinated groups have been shown to enhance resistance to metabolic degradation, making it valuable in enzyme mechanism studies. It serves as a probe to investigate biological pathways involving fluorinated compounds, influencing enzyme activity and receptor modulation .
Mechanism of Action
The mechanism by which 4-Fluoro-3-(trifluoromethyl)benzyl fluoride exerts its effects is largely dependent on its chemical structure. The presence of fluorine atoms can influence the compound’s reactivity and interaction with molecular targets. For instance, the electron-withdrawing nature of the trifluoromethyl group can enhance the compound’s electrophilicity, making it more reactive towards nucleophiles.
Molecular Targets and Pathways
In biological systems, fluorinated compounds can interact with various molecular targets, including enzymes and receptors. The specific pathways involved depend on the compound’s structure and the biological context in which it is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The table below compares 4-fluoro-3-(trifluoromethyl)benzyl fluoride (inferred properties) with structurally related compounds:
Physical Properties and Stability
- Boiling/Melting Points : Benzyl bromides typically have lower melting points (e.g., 4-fluoro-3-CF₃-benzyl bromide is liquid at RT ) compared to benzyl alcohols (solid, mp ~50–60°C ).
- Solubility : Fluorinated benzyl derivatives are highly soluble in polar aprotic solvents (e.g., DMSO, DMA) but poorly soluble in water .
Key Research Findings
Synthetic Pathways :
- Benzyl bromides are synthesized via bromination of 4-fluoro-3-(trifluoromethyl)toluene using NBS or direct substitution of benzyl alcohols with HBr .
- In antischistosomal drug synthesis, the bromide intermediate reacts with hydantoin precursors in DMA at 85°C, achieving yields >75% .
Pharmacological Relevance :
- Fluorine and -CF₃ groups in benzyl derivatives enhance binding to parasitic enzyme targets (e.g., thioredoxin glutathione reductase) by forming hydrophobic interactions .
Comparative Stability :
- Benzyl fluorides are more hydrolytically stable than bromides but require harsher conditions (e.g., AgF or TBAF) for synthesis .
Biological Activity
4-Fluoro-3-(trifluoromethyl)benzyl fluoride (CAS No. 1609026-46-1) is a fluorinated aromatic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a benzene ring substituted with both a fluorine atom and a trifluoromethyl group. The presence of these electronegative fluorine atoms enhances the compound's lipophilicity and metabolic stability, making it a candidate for various biological applications.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways. For instance, it can bind to the active sites of certain proteases, leading to altered protein degradation processes.
- Cell Signaling Modulation : It influences cell signaling pathways by interacting with transcription factors, which can result in changes in gene expression. This modulation could affect cellular responses to stress and proliferation .
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of this compound. It has demonstrated activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies have shown that it exhibits cytotoxic effects against several cancer cell lines, including:
| Cell Line | IC50 (μM) |
|---|---|
| A549 | 22.4 |
| HCT116 | 17.8 |
| HePG2 | 12.4 |
| PACA2 | 44.4 |
These values indicate that the compound is more effective than Doxorubicin, a commonly used chemotherapeutic agent .
Case Studies
- Antibacterial Efficacy : A study assessed the efficacy of various fluorinated compounds, including this compound, against multidrug-resistant bacterial strains. The results indicated significant antibacterial activity, particularly against Gram-negative bacteria .
- Cancer Cell Line Studies : In another investigation, researchers treated multiple cancer cell lines with the compound and observed down-regulation of critical genes associated with tumor progression, such as TP53 and FASN. This suggests a potential mechanism through which the compound exerts its anticancer effects .
Pharmacokinetics
Understanding the pharmacokinetic properties of this compound is essential for evaluating its therapeutic potential:
- Absorption : The lipophilic nature due to fluorination may enhance absorption across biological membranes.
- Distribution : Its distribution is likely influenced by its chemical structure, allowing it to penetrate tissues effectively.
- Metabolism : The compound's stability against metabolic degradation is a significant advantage in maintaining its biological activity over time.
- Excretion : Further studies are needed to elucidate the excretion pathways of this compound.
Q & A
Q. What are the recommended synthetic routes for 4-fluoro-3-(trifluoromethyl)benzyl fluoride, and how do reaction conditions influence yield?
The synthesis of fluorinated benzyl derivatives often involves halogen exchange or nucleophilic substitution. For example, substituting a hydroxyl or chlorine group in the benzyl position with fluoride using reagents like KF or HF-pyridine is common. Reaction temperature (e.g., 80–120°C) and solvent polarity (DMF or DMSO) critically impact yields due to the stability of intermediates and fluoride reactivity. Evidence from analogous compounds (e.g., 2-(trifluoromethyl)benzyl alcohol synthesis) suggests that anhydrous conditions and inert atmospheres minimize side reactions .
Q. How can researchers purify this compound, and what analytical techniques validate purity?
Distillation under reduced pressure (e.g., 16 mmHg for bp ~80°C) is effective for liquid-phase purification. For solid analogs, recrystallization in hexane/ethyl acetate mixtures is recommended. Purity validation requires GC-MS for volatile compounds or HPLC with UV detection (λ = 254 nm). NMR (¹H/¹⁹F) is critical for structural confirmation, particularly to distinguish between ortho/para isomers or residual solvents. Refer to 1H-NMR protocols for similar fluorinated benzyl alcohols (e.g., δ 4.6–5.2 ppm for -CH₂F) .
Q. What are the key physical properties of this compound relevant to experimental design?
| Property | Value | Source |
|---|---|---|
| Molecular Weight | ~210.12 g/mol | Calculated |
| Boiling Point | ~80–83°C (3 mmHg) | Analogous data |
| Density | ~1.326 g/mL (25°C) | Similar compounds |
| Refractive Index | n²⁰/D ~1.466 | Fluorobenzyl data |
Advanced Research Questions
Q. How do electronic effects of the trifluoromethyl and fluorine substituents influence reactivity in cross-coupling reactions?
The strong electron-withdrawing trifluoromethyl group (-CF₃) deactivates the aromatic ring, directing electrophilic substitution to the meta position. Fluorine’s inductive effect further polarizes the benzyl C-F bond, enhancing susceptibility to nucleophilic attack. Computational studies (DFT) on analogous systems show that the -CF₃ group lowers LUMO energy, facilitating Suzuki-Miyaura couplings with electron-rich boronic acids. Experimental validation using Pd(PPh₃)₄ and K₂CO₃ in THF at 60°C is recommended .
Q. What strategies resolve contradictions in reported stability data for fluorinated benzyl derivatives under acidic/basic conditions?
Discrepancies in stability studies often arise from trace moisture or metal impurities. For example, hydrolysis of the benzyl fluoride group may accelerate in basic aqueous media (pH > 10). To reconcile
- Conduct kinetic studies under controlled conditions (e.g., anhydrous DMF vs. wet ethanol).
- Use ¹⁹F NMR to track degradation products (e.g., formation of benzoic acid derivatives).
- Compare with structurally similar compounds like 4-fluoro-3-(trifluoromethyl)benzenesulfonamide, which shows higher hydrolytic stability due to sulfonamide steric effects .
Q. How can computational modeling optimize the design of derivatives for agrochemical applications?
Molecular docking studies against pesticidal targets (e.g., acetylcholinesterase or cytochrome P450) can prioritize derivatives with enhanced binding. For instance, substituting the benzyl fluoride group in beflubutamid-M (a known herbicide) with bulkier substituents improves steric hindrance and metabolic stability. QSAR models using Hammett σ constants for -CF₃ and -F predict logP values to balance lipophilicity and bioavailability .
Methodological Guidance
Q. What spectroscopic techniques differentiate this compound from its isomers?
- ¹⁹F NMR : Distinct chemical shifts for -CF₃ (~-60 to -65 ppm) and benzyl fluoride (-120 to -150 ppm).
- IR Spectroscopy : C-F stretches at 1100–1250 cm⁻¹; absence of OH stretches confirms no alcohol contamination.
- Mass Spectrometry : Look for molecular ion [M+H]⁺ at m/z 211 and fragment ions from C-F bond cleavage .
Q. How should researchers handle discrepancies in melting/boiling point data across literature sources?
- Step 1 : Verify purity via elemental analysis (C, H, N) or HRMS.
- Step 2 : Replicate measurements using calibrated equipment (e.g., differential scanning calorimetry for melting points).
- Step 3 : Cross-reference with NIST Chemistry WebBook data for analogous compounds to identify systematic errors .
Applications in Academic Research
Q. What role does this compound play in synthesizing PARP inhibitors?
This compound serves as a fluorinated building block for PARP-1 inhibitors. For example, coupling it with phthalazinone derivatives via amidation or alkylation introduces fluorine atoms that enhance target binding and metabolic stability. Optimize reactions using EDC/HOBt in DCM at 0°C to prevent racemization .
Q. How can fluorinated benzyl derivatives improve material science applications?
Incorporating -CF₃ and -F groups into polymers increases thermal stability (Tg > 200°C) and reduces dielectric constants. For example, copolymerizing 4-fluoro-3-(trifluoromethyl)benzyl methacrylate with styrene via RAFT polymerization yields materials with tailored hydrophobicity for microelectronics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
